molecular formula C12H9BrN2O B2699820 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 478081-43-5

2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B2699820
CAS No.: 478081-43-5
M. Wt: 277.121
InChI Key: CUKIHBHQNSPZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a heterocyclic compound that features a bromophenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation followed by cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
  • 2-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
  • 2-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Uniqueness

2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and can be readily substituted, providing a versatile handle for further functionalization.

Biological Activity

2-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS No: 478081-43-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C12H9BrN2O, with a molecular weight of 277.12 g/mol. The compound features a bromophenyl group and a pyridinecarbonitrile moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can possess significant antimicrobial properties. The presence of the bromophenyl group is believed to enhance this activity by increasing lipophilicity and altering membrane permeability.
  • Antitumor Effects : Preliminary investigations suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to other known anticancer agents positions it as a potential candidate for further development in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with Cellular Signaling Pathways : The compound may disrupt signaling pathways critical for tumor growth and metastasis.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives against several bacterial strains. The results indicated that this compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Study 2: Antitumor Potential

In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values indicating potent cytotoxicity. Further investigations revealed that the compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Data Table: Biological Activities Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionInhibits key metabolic enzymes

Properties

IUPAC Name

6-(4-bromophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-4-1-8(2-5-10)12-9(7-14)3-6-11(16)15-12/h1-2,4-5H,3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKIHBHQNSPZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.